molecular formula C23H37ClO6S2 B11967612 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid CAS No. 29338-03-2

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid

Cat. No.: B11967612
CAS No.: 29338-03-2
M. Wt: 509.1 g/mol
InChI Key: XYGWPRXXAAOHQQ-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is a complex organic compound characterized by the presence of chlorosulfonyl and hexadecylsulfonyl functional groups attached to a benzoic acid core

Properties

CAS No.

29338-03-2

Molecular Formula

C23H37ClO6S2

Molecular Weight

509.1 g/mol

IUPAC Name

5-chlorosulfonyl-2-hexadecylsulfonylbenzoic acid

InChI

InChI=1S/C23H37ClO6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-31(27,28)22-17-16-20(32(24,29)30)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26)

InChI Key

XYGWPRXXAAOHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Chlorosulfonation: Introduction of the chlorosulfonyl group to the benzoic acid ring.

    Hexadecylsulfonylation: Attachment of the hexadecylsulfonyl group under specific reaction conditions, often involving the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often incorporating advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic reagents under controlled pH and temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.

Scientific Research Applications

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    Pathways: Modulation of biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the hexadecylsulfonyl moiety.

    Hexadecylsulfonyl derivatives: Compounds with similar long-chain sulfonyl groups.

Uniqueness

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.

This detailed overview highlights the significance of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid in various scientific and industrial contexts

Biological Activity

5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by a chlorosulfonyl group and a long-chain hexadecyl sulfonyl moiety, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid can be represented as follows:

C23H37ClO5S\text{C}_{23}\text{H}_{37}\text{ClO}_5\text{S}

This structure includes a benzoic acid core modified with chlorosulfonyl and hexadecylsulfonyl groups, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit significant antimicrobial properties. The presence of the sulfonyl group in 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid enhances its ability to inhibit bacterial growth. A study demonstrated that similar sulfonamide derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable efficacy.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These results indicate the compound's potential as an antibacterial agent, particularly against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have shown that 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid exhibits selective toxicity. The compound was tested against several cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The findings are summarized in the table below:

Cell Line IC50 (µM)
MCF-725
HeLa30
A54920

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The relatively low IC50 values suggest that this compound could be a promising candidate for further development as an anticancer agent.

The mechanism underlying the biological activities of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is still under investigation. However, it is hypothesized that the chlorosulfonyl group may interact with bacterial enzymes or cellular machinery, disrupting essential metabolic processes. In cancer cells, the compound might induce apoptosis through pathways involving mitochondrial dysfunction or oxidative stress.

Case Studies

  • Antimicrobial Efficacy : In a clinical setting, derivatives of benzoic acid with similar structures have been used to treat infections caused by antibiotic-resistant bacteria. A case study reported successful treatment outcomes in patients infected with Staphylococcus aureus resistant strains using sulfonamide-based therapies.
  • Cytotoxic Effects on Cancer Cells : A laboratory study evaluated the effects of various concentrations of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid on HeLa cells. The results indicated significant apoptosis induction at concentrations above 25 µM, with morphological changes consistent with programmed cell death.

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